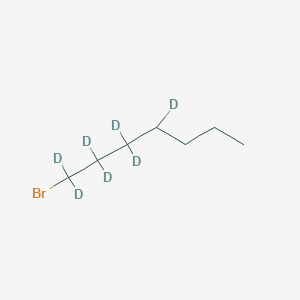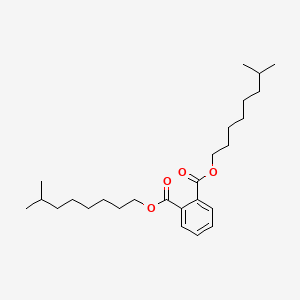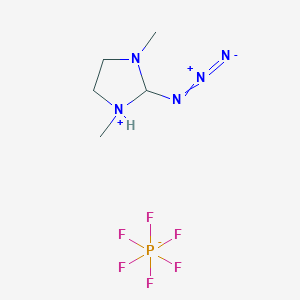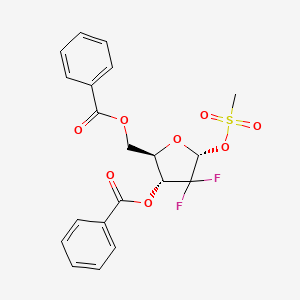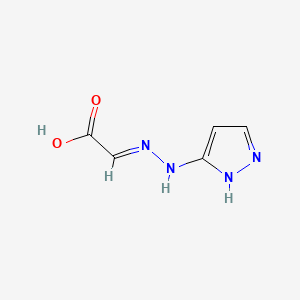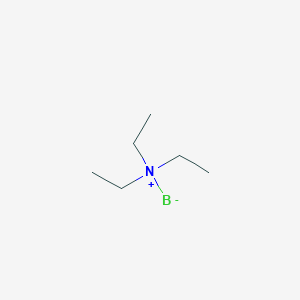
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is a complex polymeric compound. Polymers of this nature are typically used in various industrial applications due to their unique chemical and physical properties. These polymers are often synthesized to achieve specific characteristics such as enhanced durability, flexibility, or resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction between hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexahydro-1,3-isobenzof. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The polymerization process is monitored to ensure consistent quality and performance of the final product. Post-polymerization, the polymer may undergo additional processing such as extrusion, molding, or coating, depending on its intended application.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can modify the polymer’s functional groups.
Substitution: Certain functional groups within the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
科学研究应用
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer may interact with biological membranes to facilitate the controlled release of therapeutic agents. The molecular targets and pathways involved can vary widely, but typically involve interactions with cellular components and biochemical pathways.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its excellent mechanical properties and resistance to chemicals.
Polycarbonate (PC): Noted for its high impact resistance and optical clarity.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced flexibility, thermal stability, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively.
属性
CAS 编号 |
129811-22-9 |
|---|---|
分子式 |
C28H50O10 |
分子量 |
546.7 g/mol |
IUPAC 名称 |
7a-(2-ethylhexyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C16H26O3.C6H10O4.C6H14O3/c1-3-5-8-12(4-2)11-16-10-7-6-9-13(16)14(17)19-15(16)18;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h12-13H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI 键 |
VNWRMAFYWGHXIL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
规范 SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
同义词 |
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzofurandione, 2-ethylhexanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



